2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol
Description
2-[(E)-2-(4-Bromophenyl)vinyl]quinolin-8-ol is a styrylquinoline derivative characterized by a quinolin-8-ol core substituted with a (4-bromophenyl)vinyl group at the 2-position. The bromine atom at the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which influence its physicochemical properties and biological interactions.
Structure
3D Structure
Properties
Molecular Formula |
C17H12BrNO |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C17H12BrNO/c18-14-8-4-12(5-9-14)6-10-15-11-7-13-2-1-3-16(20)17(13)19-15/h1-11,20H/b10-6+ |
InChI Key |
YIABCVSURKCEHB-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Mechanistic Insights
The reaction proceeds via acid-catalyzed aldol condensation :
-
Activation : Acetic anhydride protonates the aldehyde, enhancing electrophilicity.
-
Enolate Formation : The methyl group on quinoline-8-ol deprotonates to form a resonance-stabilized enolate.
-
Nucleophilic Attack : The enolate attacks the activated aldehyde, forming a β-hydroxy intermediate.
-
Dehydration : Elimination of water yields the (E)-configured vinyl product due to steric hindrance favoring the trans isomer.
Characterization Data
-
Spectroscopic Confirmation :
Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization
For derivatives requiring regioselective bromophenyl incorporation, palladium-catalyzed cross-coupling offers a complementary route.
Reaction Design
Optimized Conditions
Outcomes
Hydrolysis of Acetylated Intermediates
To introduce the 8-hydroxy group post-condensation, base-mediated hydrolysis is critical.
Procedure
Efficiency
Comparative Analysis of Synthetic Routes
| Method | Reactants | Catalyst/Conditions | Yield | Advantages |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | 2-Methylquinoline-8-ol, 4-Bromobenzaldehyde | Acetic anhydride, 130°C | 70–86% | One-pot, scalable |
| Suzuki Cross-Coupling | (E)-2-(4-Bromostyryl)quinolin-8-ol, Boronic acids | Pd(PPh₃)₄, Na₂CO₃, 80°C | 65–77% | Regioselective, diverse substituents |
| Hydrolysis | Acetylated intermediate | K₂CO₃/MeOH, 25°C | 85–90% | High purity, mild conditions |
Structural and Spectroscopic Validation
X-Ray Crystallography
Single-crystal analysis confirms the (E)-configuration of the vinyl group and planarity of the quinoline-bromophenyl system. Key metrics:
Thermal Stability
Challenges and Optimization Strategies
-
Isomer Control : Ensuring exclusive (E)-selectivity requires strict anhydrous conditions and excess acetic anhydride.
-
Byproduct Mitigation : Column chromatography (SiO₂, ethyl acetate/hexane) removes oligomeric styryl byproducts.
-
Catalyst Recycling : Pd complexes from Suzuki reactions are recoverable via nanoparticle precipitation.
Industrial-Scale Considerations
For kilogram-scale production:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (3–5 hours vs. 24 hours).
-
Solvent Recovery : Distillation reclaims >90% acetic anhydride.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromostyryl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromostyryl group to other functional groups.
Substitution: The bromine atom in the styryl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinoline N-oxides or quinoline carboxylic acids.
Reduction Products: Reduced quinoline derivatives with modified styryl groups.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit cell proliferation in human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cells. The IC50 values for these compounds ranged from 0.137 to 0.583 μg/mL, indicating potent anticancer activity compared to standard treatments like erlotinib .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. It was found to exhibit activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics in terms of minimum inhibitory concentration (MIC) values. For example, certain derivatives showed MIC values as low as mg/mL against E. cloacae and K. pneumoniae .
Materials Science
Organic Light-Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in the development of OLEDs. The compound's ability to act as a light-emitting material makes it a candidate for enhancing the efficiency and performance of OLED devices .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a crucial intermediate in the synthesis of various organic molecules with potential pharmaceutical applications. Its synthesis typically involves a condensation reaction between quinolin-8-ol and 4-bromobenzaldehyde in the presence of a base such as potassium carbonate . This versatility allows researchers to modify its structure further to explore new biological activities.
Case Studies
-
Anticancer Activity Study
A study evaluated the anticancer properties of several derivatives of this compound against multiple cancer cell lines using the MTT assay. Compounds with specific substitutions demonstrated significant cytotoxicity, with one derivative showing an IC50 value of mM against A-549 cells, outperforming doxorubicin . -
Antimicrobial Efficacy Research
A series of synthesized quinoline derivatives were tested against six pathogenic strains, including S. aureus and E. coli. Results indicated that some compounds exhibited remarkable antibacterial activity compared to standard antibiotics, showcasing the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 2-(4-Bromostyryl)quinolin-8-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interfere with microbial enzymes, exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antifungal Activity
- Compound 8 and 9 (): These derivatives, with 3-hydroxyphenylimino and 4-hydroxyphenylimino groups, respectively, exhibit antifungal activity comparable to fluconazole. The absence of bromine but presence of hydroxyl groups suggests that electron-donating substituents may enhance antifungal efficacy through hydrogen bonding or polarity modulation.
- Compound 14 (): 5,7-Dichloro-2-(2-{4-[2-(5,7-dichloro-8-hydroxyquinolin-2-yl)vinyl]phenyl}vinyl)quinolin-8-ol demonstrates superior antifungal activity. The dichloro substitution likely increases lipophilicity, improving membrane penetration compared to the bromophenyl analog .
Anti-Inflammatory Activity
- Oxadiazole Derivatives (): Compounds with 4-bromophenylpropan-3-one substituents show anti-inflammatory activity (~60%) comparable to indomethacin. This suggests that bromophenyl groups, when combined with specific heterocycles, can modulate inflammatory pathways effectively .
Antileishmanial and Plant Immune-Priming Activity
- Imprimatin A1 (): A bromo-hydroxy-methoxyphenyl styrylquinoline derivative acts as a plant immune-priming compound. The bromine’s position and additional substituents (methoxy, hydroxy) highlight the importance of substituent orientation in bioactivity .
Physicochemical Properties
- Lipophilicity and Solubility: Compound 3 (): 7-Bromo-8-hydroxyquinoline-5-sulfonic acid has a log ε of 3.65 at λmax 321.9 nm, indicating moderate polarity. The sulfonic acid group enhances solubility compared to the non-polar bromophenylvinyl group in the target compound .
Biological Activity
The compound 2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer and antimicrobial agent, along with relevant research findings and case studies.
Overview of Quinoline Derivatives
Quinoline derivatives have garnered significant attention due to their broad spectrum of pharmacological properties, including:
- Anticancer Activity : Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : These compounds are effective against a range of microbial pathogens.
- Antiviral and Antifungal Effects : Some derivatives have shown promise in inhibiting viral replication and fungal growth.
Anticancer Properties
Recent studies have demonstrated that quinoline derivatives, including this compound, possess notable anticancer activities. For instance, compounds with similar structures have been evaluated against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer):
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 0.137 |
| This compound | MCF-7 | 0.164 |
| Erlotinib (Control) | HepG2 | 0.308 |
| Erlotinib (Control) | MCF-7 | 0.512 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against the cancer cells.
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, some studies suggest that quinoline derivatives can inhibit EGFR tyrosine kinase activity, which is crucial for cancer cell growth and survival .
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. The following table summarizes findings related to their effectiveness against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.215 |
| This compound | Escherichia coli | 0.138 |
The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a compound that prevents visible growth of a microorganism. The results show that this compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of various quinoline derivatives on HepG2 and MCF-7 cell lines. The results indicated that compounds similar to this compound showed significant antiproliferative activity, suggesting potential for therapeutic applications in oncology .
- Antiviral Activity : Another investigation explored the antiviral properties of related quinoline derivatives against dengue virus serotype 2 (DENV2). The study found that certain modifications to the quinoline structure enhanced antiviral efficacy, indicating a promising avenue for drug development targeting viral infections .
Q & A
What are the optimal synthetic routes for 2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol, and how can reaction conditions influence product yield?
Answer:
The compound can be synthesized via a condensation reaction between 2-methyl-8-hydroxyquinoline (or its derivatives) and 4-bromobenzaldehyde, typically under acidic or catalytic conditions. For example, analogous compounds like (E)-2-[2-(3-fluorophenyl)ethenyl]quinolin-8-yl acetate were prepared by reacting 2-methyl-8-hydroxyquinaldine with substituted benzaldehydes . Key factors affecting yield include:
- Catalyst choice: Lewis acids (e.g., acetic acid or BF₃·Et₂O) enhance the formation of the vinyl linkage.
- Solvent: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Temperature: Reactions often proceed at 80–120°C to balance reaction rate and side-product formation.
Post-synthesis purification via column chromatography or recrystallization is critical to isolate the E-isomer selectively .
What advanced spectroscopic and crystallographic methods are recommended to resolve structural ambiguities in this compound derivatives?
Answer:
- X-ray crystallography: Essential for unambiguous determination of stereochemistry (E/Z configuration) and supramolecular interactions (e.g., hydrogen bonding, π-π stacking) . Challenges include obtaining high-quality crystals due to the compound’s planar structure; co-crystallization with solvents (e.g., toluene) may improve crystal packing .
- Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn): Useful for characterizing coordination complexes (e.g., organotin derivatives) and confirming ligand binding modes .
- HPLC-MS: Validates purity (>98%) and monitors degradation products under varying pH/temperature conditions .
How does lipophilicity (log K) influence the biological activity of this compound derivatives?
Answer:
Lipophilicity, measured via reversed-phase HPLC, correlates with membrane permeability and target binding. For example:
- Derivatives with higher log K values (e.g., 5,7-dichloro-substituted analogs) exhibit enhanced antifungal activity due to improved cellular uptake .
- However, excessive lipophilicity (>log K = 4) may reduce aqueous solubility, limiting bioavailability. Balancing log K with polar functional groups (e.g., hydroxyl or sulfonic acid) optimizes pharmacokinetics .
What methodologies are employed to study the coordination chemistry of this compound with transition metals?
Answer:
- Synthesis of organometallic complexes: The compound acts as a bidentate ligand, coordinating via the quinoline N and phenolic O atoms. For example, dimethyltin(IV) complexes (Me₂Sn(L)₂) were characterized using ¹¹⁹Sn Mössbauer spectroscopy, revealing octahedral geometry with cis or trans Sn–Me configurations .
- Spectroscopic titration: UV-Vis and fluorescence titrations quantify binding constants (e.g., with Cu²⁺ or Fe³⁺), relevant for designing metal-chelating probes .
How can conflicting structural data from NMR and IR spectroscopy be resolved for organotin(IV) derivatives of this compound?
Answer:
Discrepancies in coordination geometry (e.g., cis vs. trans configurations) arise due to dynamic equilibria in solution. To resolve this:
- Solid-state techniques: X-ray crystallography provides definitive structural insights, complementing solution-phase NMR/IR data .
- Variable-temperature NMR: Identifies fluxional behavior in solution, such as ligand exchange or isomerization .
What in vitro assays are suitable for evaluating the antimycobacterial activity of this compound derivatives?
Answer:
- Microdilution assays: Determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv. Compounds with MICs <10 µM are prioritized for further study .
- Chloroplast electron transport inhibition assays: Assess off-target effects by measuring disruption of photosynthetic electron flow in Spinacia oleracea chloroplasts .
How does the introduction of electron-withdrawing groups (e.g., bromine) at the 4-position of the phenyl ring affect the compound’s photophysical properties?
Answer:
- Red-shifted absorption: Bromine increases conjugation, shifting λmax to ~320–345 nm (vs. ~300 nm for unsubstituted analogs) .
- Fluorescence quenching: Heavy atom effect from bromine enhances intersystem crossing, reducing fluorescence quantum yield but increasing singlet oxygen generation for photodynamic applications .
What computational methods support the design of this compound-based probes for metal ion detection?
Answer:
- DFT calculations: Predict binding energies and orbital interactions with metal ions (e.g., Al³⁺, Fe³⁺). For example, HOMO-LUMO gaps correlate with fluorescence response upon metal chelation .
- Molecular docking: Models probe-metal interactions in biological targets (e.g., amyloid-β for Alzheimer’s research) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
